molecular formula C22H20ClN3O3S B11674000 N-(4-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

N-(4-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

Cat. No.: B11674000
M. Wt: 441.9 g/mol
InChI Key: DBSGRHUPVCLKRL-BUVRLJJBSA-N
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Description

N-[(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metals and their potential biological activities.

Preparation Methods

The synthesis of N-[(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE typically involves the reaction of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the hydrazone bond. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar compounds to N-[(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE include other hydrazones and sulfonamides. For example:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of N-[(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE lies in its specific combination of hydrazone and sulfonamide functionalities, which contribute to its distinct properties and applications.

Properties

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C22H20ClN3O3S/c1-30(28,29)26(21-8-3-2-4-9-21)16-17-10-12-19(13-11-17)22(27)25-24-15-18-6-5-7-20(23)14-18/h2-15H,16H2,1H3,(H,25,27)/b24-15+

InChI Key

DBSGRHUPVCLKRL-BUVRLJJBSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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